molecular formula C25H20I2N2O B11524187 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol

Cat. No.: B11524187
M. Wt: 618.2 g/mol
InChI Key: PUNISENXHNXYIU-UHFFFAOYSA-N
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Description

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is a synthetic organic compound that features a carbazole core substituted with iodine atoms and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Iodination of Carbazole: Carbazole is iodinated at the 3 and 6 positions using iodine and an oxidizing agent such as iodic acid.

    Formation of the Propanol Linker: The iodinated carbazole is then reacted with an appropriate propanol derivative under basic conditions to form the propanol linker.

    Attachment of Naphthalene: Finally, the naphthalene moiety is introduced through a nucleophilic substitution reaction, where the naphthalene amine reacts with the propanol linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove iodine atoms or to reduce other functional groups.

    Substitution: The iodine atoms can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe or in bioimaging due to its aromatic structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(3,6-diiodo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest, influencing its behavior in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1-(3,6-dibromo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol: Similar structure but with bromine atoms instead of iodine.

    1-(3,6-dichloro-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol: Similar structure but with chlorine atoms instead of iodine.

Uniqueness

1-(3,6-diiodo-9H-carbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol is unique due to the presence of iodine atoms, which can significantly influence its reactivity and electronic properties. Iodine atoms are larger and more polarizable than bromine or chlorine, potentially leading to different interactions and applications.

Properties

Molecular Formula

C25H20I2N2O

Molecular Weight

618.2 g/mol

IUPAC Name

1-(3,6-diiodocarbazol-9-yl)-3-(naphthalen-1-ylamino)propan-2-ol

InChI

InChI=1S/C25H20I2N2O/c26-17-8-10-24-21(12-17)22-13-18(27)9-11-25(22)29(24)15-19(30)14-28-23-7-3-5-16-4-1-2-6-20(16)23/h1-13,19,28,30H,14-15H2

InChI Key

PUNISENXHNXYIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(CN3C4=C(C=C(C=C4)I)C5=C3C=CC(=C5)I)O

Origin of Product

United States

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